![molecular formula C13H12ClN5O2 B2573743 3-amino-1-(4-chlorophenyl)-6-(dimethylamino)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one CAS No. 250713-83-8](/img/structure/B2573743.png)
3-amino-1-(4-chlorophenyl)-6-(dimethylamino)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one
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Overview
Description
Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer . This fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .
Synthesis Analysis
A novel series of pyrazolo[3,4-d]pyrimidine-based compounds linked to a piperazine ring, bearing different aromatic moieties, through different linkages was designed and synthesized as FLT3 inhibitors . All of the newly synthesized compounds were evaluated for their cytotoxicity on 60-NCI cell lines .
Molecular Structure Analysis
The pyrazolo[3,4-d]pyrimidine scaffold is a fused nitrogen-containing heterocycle that is an isostere of the adenine ring of ATP . This allows the molecules to mimic hinge region binding interactions in kinase active sites .
Chemical Reactions Analysis
The pyrazolo[3,4-d]pyrimidine scaffold can be chemically modified to direct the activity and selectivity of these compounds to multiple oncogenic targets .
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s structural features make it an interesting candidate for drug discovery. Researchers have investigated its potential as a scaffold for designing novel drugs. For instance, derivatives of this compound have been explored as kinase inhibitors, targeting enzymes involved in cancer and other diseases .
Kinase Inhibition
3-amino-1-(4-chlorophenyl)-6-(dimethylamino)pyrazolo[3,4-d][1,3]oxazin-4-one: has been studied as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and inhibiting specific kinases can have therapeutic implications. For example, it has been tested against Src family tyrosine kinases, including Lck, Hck, Fyn, and EGFR .
Anti-Inflammatory Properties
Some research suggests that this compound may possess anti-inflammatory properties. Investigations have explored its effects on inflammatory pathways, potentially leading to the development of anti-inflammatory drugs .
Hydromethylation Reactions
The compound’s radical-based protodeboronation has enabled formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. By pairing it with a Matteson–CH₂–homologation, researchers have achieved this intriguing reaction .
Total Synthesis of Natural Products
Researchers have utilized the protodeboronation of alkyl boronic esters (including this compound) in the total synthesis of natural products. Examples include δ-®-coniceine and indolizidine 209B .
Cancer Research and Targeted Therapies
Given its kinase inhibition properties, this compound may find applications in cancer research. Investigating its effects on specific cancer cell lines and understanding its mechanism of action could lead to targeted therapies .
Mechanism of Action
properties
IUPAC Name |
3-amino-1-(4-chlorophenyl)-6-(dimethylamino)pyrazolo[3,4-d][1,3]oxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O2/c1-18(2)13-16-11-9(12(20)21-13)10(15)17-19(11)8-5-3-7(14)4-6-8/h3-6H,1-2H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJSWOPYMHSKNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(C(=NN2C3=CC=C(C=C3)Cl)N)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-(4-chlorophenyl)-6-(dimethylamino)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one |
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